2-(Methylsulfonyl)-5-(trifluoromethyl)aniline
Description
Fundamental Molecular Structure
The molecular architecture of 2-(methylsulfonyl)-5-(trifluoromethyl)aniline is characterized by a benzene ring bearing three distinct functional groups: an amino group at position 1, a methylsulfonyl group at position 2, and a trifluoromethyl group at position 5. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is this compound, reflecting the relative positions of these substituents on the aromatic ring.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation: CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N, which clearly delineates the connectivity pattern and functional group positioning. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3, confirming the molecular composition and hydrogen distribution.
Substituent Electronic Effects and Hammett Parameters
The electronic properties of this compound are significantly influenced by the presence of two strongly electron-withdrawing groups. The trifluoromethyl group exhibits a Hammett sigma constant of +0.54 for para substitution and +0.43 for meta substitution, indicating its powerful electron-withdrawing character through both inductive and resonance effects. The methylsulfonyl group demonstrates even stronger electron-withdrawing properties, with sigma constants ranging from +0.65 to +1.13 depending on the reaction system and position.
In the context of this compound, the methylsulfonyl group at the ortho position relative to the amino group creates significant electronic perturbation. Research has demonstrated that methylsulfonyl substituents exhibit sigma values of +0.82 when evaluated through thiophenol acidity studies, compared to +0.72 from benzoic acid systems. This variation reflects the different resonance interactions possible depending on the reaction center and molecular environment.
Conformational Considerations and Steric Effects
The spatial arrangement of substituents in this compound introduces important conformational constraints. The methylsulfonyl group, positioned ortho to the amino group, creates potential for intramolecular hydrogen bonding interactions between the sulfonyl oxygen atoms and the amino hydrogen atoms. Such interactions have been observed in related trifluoromethyl-substituted aniline derivatives, where intramolecular hydrogen bonds significantly influence molecular conformation and stability.
The trifluoromethyl group at position 5 provides additional steric bulk while maintaining strong electron-withdrawing character. The three fluorine atoms create a region of high electron density that can participate in weak intermolecular interactions, potentially affecting crystal packing and solution behavior. The combined steric and electronic effects of both substituents result in a molecule with reduced electron density on the aromatic ring, particularly affecting the reactivity of the amino group.
Properties
IUPAC Name |
2-methylsulfonyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-15(13,14)7-3-2-5(4-6(7)12)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEFTABJIPDJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382249 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402-19-7 | |
| Record name | 2-(Methanesulfonyl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The synthesis of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto an aniline precursor. One common synthetic route includes the following steps:
Nitration: The starting aniline compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methylsulfonylation: The methylsulfonyl group is introduced using reagents like methylsulfonyl chloride.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, influenced by the electron-withdrawing effects of the trifluoromethyl and methylsulfonyl groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions .
Scientific Research Applications
Pharmaceutical Development
The presence of the trifluoromethyl group enhances the potency and metabolic stability of drugs, making 2-(methylsulfonyl)-5-(trifluoromethyl)aniline a valuable intermediate in drug discovery. It can act as a lead compound for developing new pharmaceuticals targeting various diseases due to its ability to participate in hydrogen bonding and other biological interactions.
- Case Study : Research indicates that derivatives of trifluoromethyl anilines exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro, with IC50 values indicating effective dosage ranges .
Agrochemical Applications
In agrochemistry, compounds containing trifluoromethyl groups are known for their herbicidal properties. The unique characteristics imparted by the trifluoromethyl moiety can enhance the efficacy of herbicides against specific weed species.
- Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Grass Species | 85 | |
| Fluazifop-butyl | Various Grasses | 90 |
Material Science
The sulfonyl group can influence the physical properties of materials, making this compound useful in synthesizing functional materials with specific characteristics. Its ability to act as a building block allows for the development of polymers and other materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The methylsulfonyl group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. These interactions can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Sulfonyl and Alkoxy Groups
Table 1: Key Structural and Physicochemical Comparisons
*Calculated from molecular formula.
Key Observations :
- Electronic Effects : The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group (EWG), enhancing the acidity of the aniline NH₂ group compared to methoxy (-OCH₃, electron-donating) or ethylsulfonyl (-SO₂C₂H₅) substituents. This property influences reactivity in electrophilic substitutions .
- Synthetic Accessibility : 5-(Ethylsulfonyl)-2-methoxyaniline is synthesized via Na₂SO₃-mediated sulfonation and alkylation (59–96% yield), whereas this compound’s synthesis remains undisclosed in the literature .
Biological Activity
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, identified by its CAS number 402-19-7, is an organic compound characterized by a methylsulfonyl group and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C₈H₈F₃N₁O₂S, with a molecular weight of 227.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The structural composition of this compound is as follows:
- Methylsulfonyl Group : Enhances solubility and can participate in hydrogen bonding.
- Trifluoromethyl Group : Increases metabolic stability and potency of the compound.
This unique combination of functional groups suggests diverse applications in drug discovery and agricultural chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially facilitating its penetration through biological membranes. The sulfonyl group may participate in key interactions with enzymes or receptors, influencing their activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values of approximately 0.051 µM against human pancreatic adenocarcinoma (BxPC-3) and 0.066 µM against another pancreatic carcinoma line (Panc-1). In contrast, its IC50 value on normal human lung fibroblasts (WI38) was higher at 0.36 µM, indicating selective toxicity towards cancer cells over normal cells .
| Cell Line | IC50 (µM) |
|---|---|
| Human Pancreatic Adenocarcinoma (BxPC-3) | 0.051 |
| Human Epithelioid Pancreatic Carcinoma (Panc-1) | 0.066 |
| Normal Human Lung Fibroblasts (WI38) | 0.36 |
This selective inhibition suggests that the compound may be a promising candidate for further development as an anticancer agent.
Other Biological Activities
Beyond its antitumor effects, the compound has potential applications as an agrochemical due to its biological activity against pests and diseases. The presence of electron-withdrawing groups like trifluoromethyl makes it a suitable candidate for developing herbicides and fungicides.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
- Antitumor Studies : Research demonstrated that trifluoromethyl-substituted compounds generally exhibit enhanced biological activities compared to their non-substituted counterparts. For example, compounds with similar structural motifs showed varying degrees of cytotoxicity against leukemia cell lines, emphasizing the role of the trifluoromethyl group in enhancing activity .
- Mechanistic Insights : Investigations into the mechanism revealed that such compounds may exert their effects through DNA intercalation or by inhibiting specific enzymes involved in cancer cell proliferation . The flat structural configuration due to aromaticity aids in these interactions.
- Comparative Analysis : A comparative study highlighted that derivatives with methylsulfonyl and trifluoromethyl groups outperformed other analogues lacking these functionalities in terms of anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(Methylsulfonyl)-5-(trifluoromethyl)aniline, and how are they experimentally determined?
- Answer : The compound (CAS 402-19-7) has a molecular weight of 239.21 g/mol, a melting point of 90–91°C, and a density of 1.4 g/cm³ . Characterization typically involves:
- Melting Point (mp) : Determined via differential scanning calorimetry (DSC).
- Spectroscopy : ¹H NMR and IR spectra (not explicitly provided here but inferred from analogous compounds in and ) for structural confirmation.
- Purity Analysis : HPLC with reverse-phase C18 columns under acetonitrile-water gradients (0.03% formic acid modifier), similar to methods in and .
Q. What synthetic routes are available for preparing this compound, and what are their limitations?
- Answer : While direct synthesis is not detailed in the evidence, analogous methods for sulfonated anilines (e.g., 5-(ethylsulfonyl)-2-methoxyaniline in ) suggest:
- Stepwise Functionalization : Starting from halogenated or methoxy precursors, followed by sulfonation and methylation. For example:
Sulfonyl chloride intermediate formation (e.g., using sulfuryl chloride).
Nucleophilic substitution with methyl groups (e.g., NaHCO₃/THF conditions).
Reduction of nitro to amine (e.g., Pd/C under H₂) .
- Limitations : Commercial discontinuation of precursors (e.g., 2-amino-4-(ethylsulfonyl)phenol in ) may necessitate alternative starting materials, impacting yield and scalability.
Q. How can researchers ensure the stability of this compound during storage and handling?
- Answer :
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the sulfonyl group.
- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation. The compound’s flash point (171.2°C) indicates moderate thermal stability .
Advanced Research Questions
Q. What catalytic strategies optimize coupling reactions involving this compound in heterocyclic synthesis?
- Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups. For example:
- Conditions : Tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under N₂, as used for synthesizing 5-(2-amino-5-(trifluoromethyl)phenyl)pyrazine-2-carbonitrile in .
- Challenges : Electron-withdrawing groups (e.g., -SO₂Me, -CF₃) may reduce reactivity, requiring ligand optimization (e.g., XPhos) or elevated temperatures .
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Model the electron-deficient aromatic ring’s susceptibility to nucleophilic attack (e.g., at the para position relative to -CF₃).
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, THF) to assess stabilization of transition states.
- Validation : Compare predicted activation energies with experimental kinetic data from LC-MS monitoring (as in ) .
Q. What analytical methods resolve contradictions in spectral data for derivatives of this compound?
- Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when NMR signals overlap (common in trifluoromethylated compounds).
- 2D NMR (e.g., COSY, HSQC) : Assign ambiguous proton/carbon signals, particularly for regioisomers.
- X-ray Crystallography : Resolve structural ambiguities, as applied to analogous compounds in .
Q. What strategies mitigate byproduct formation during the methylation of sulfonamide intermediates in this compound’s synthesis?
- Answer :
- Controlled Methylation : Use methyl iodide in methanol under reflux (90% yield achieved for 5-(ethylsulfonyl)-2-methoxyaniline in ).
- Byproduct Identification : LC-MS tracking (e.g., C18 columns with acetonitrile gradients) detects N-overalkylation or sulfone oxidation products .
Methodological Considerations
Q. How is the purity of this compound validated for pharmacological studies?
- Answer :
- HPLC-DAD : Quantify impurities using UV detection at 254 nm (aromatic absorption).
- Elemental Analysis : Verify C/H/N/S/F ratios within ±0.4% of theoretical values.
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic/oxidative stability .
Q. What role does this compound play in designing kinase inhibitors or VEGFR2-targeted agents?
- Answer : The sulfonyl and trifluoromethyl groups enhance binding to hydrophobic pockets in kinase active sites. For example:
- Pharmacophore Integration : Used as a fragment in VEGFR2 inhibitors (e.g., and ).
- Structure-Activity Relationship (SAR) : Modifications at the aniline nitrogen or sulfonyl group are explored to optimize potency and selectivity .
Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 90–91°C | DSC | |
| Molecular Weight | 239.21 g/mol | HRMS | |
| HPLC Retention Time | ~0.78–1.40 minutes (C18 column) | Reverse-phase HPLC | |
| Flash Point | 171.2°C | Closed-cup tester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
